molecular formula C25H23ClN4O4 B11324993 5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11324993
M. Wt: 478.9 g/mol
InChI Key: UUNINLBCNYNDSE-CSKARUKUSA-N
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Description

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, an oxazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the oxazole ring and the subsequent addition of the chlorobenzoyl and dimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C25H23ClN4O4

Molecular Weight

478.9 g/mol

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H23ClN4O4/c1-32-21-9-7-17(15-22(21)33-2)8-10-23-28-20(16-27)25(34-23)30-13-11-29(12-14-30)24(31)18-5-3-4-6-19(18)26/h3-10,15H,11-14H2,1-2H3/b10-8+

InChI Key

UUNINLBCNYNDSE-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N)OC

Origin of Product

United States

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